molecular formula C21H24N2O4 B13853150 3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate

3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate

Katalognummer: B13853150
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: SZTDPSJFESSCOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. This method can be adapted to include the appropriate indolinyl and benzoate components. The reaction conditions typically involve the use of radical initiators and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The benzoate group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions may involve nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate involves its interaction with molecular targets such as adrenoceptors. The compound binds to these receptors and modulates their activity, leading to various biological effects. The pathways involved in its action include signal transduction pathways that regulate cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate is unique due to its specific molecular structure, which allows it to interact with adrenoceptors and other molecular targets in a distinct manner. This uniqueness makes it valuable for research in medicinal chemistry and drug development.

Eigenschaften

Molekularformel

C21H24N2O4

Molekulargewicht

368.4 g/mol

IUPAC-Name

3-[5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate

InChI

InChI=1S/C21H24N2O4/c1-16(23(25)26)14-17-8-9-20-19(15-17)10-12-22(20)11-5-13-27-21(24)18-6-3-2-4-7-18/h2-4,6-9,15-16H,5,10-14H2,1H3

InChI-Schlüssel

SZTDPSJFESSCOD-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC2=C(C=C1)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.